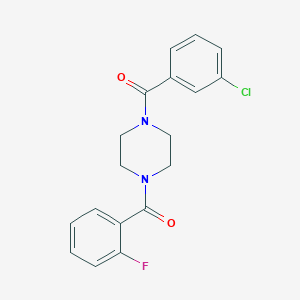![molecular formula C26H34N2O4 B249099 [4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
TFMPP acts as a partial agonist at the 5-HT1B receptor, meaning that it activates the receptor to a lesser extent than the natural ligand serotonin. It has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in serotonin levels, heart rate, blood pressure, and body temperature. It has also been shown to have effects on behavior, including increased anxiety and aggression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFMPP in lab experiments is its selectivity for the 5-HT1B receptor, which allows researchers to study the effects of serotonin specifically at this receptor. However, one limitation is its potential for off-target effects, as it has been shown to bind to other receptors as well.
Orientations Futures
There are several potential future directions for research involving TFMPP. One area of interest is its potential as a tool to study the role of the serotonergic system in psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a therapeutic agent, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanisms underlying TFMPP's effects on behavior and physiology.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of 4-phenylcyclohexanone with piperazine, followed by the addition of 3,4,5-trimethoxybenzaldehyde. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
TFMPP has been used in scientific research for various purposes, including as a tool to study the serotonergic system. It has been shown to bind to the serotonin receptor 5-HT1B, which is involved in the regulation of mood, anxiety, and aggression.
Propriétés
Formule moléculaire |
C26H34N2O4 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
[4-(4-phenylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H34N2O4/c1-30-23-17-21(18-24(31-2)25(23)32-3)26(29)28-15-13-27(14-16-28)22-11-9-20(10-12-22)19-7-5-4-6-8-19/h4-8,17-18,20,22H,9-16H2,1-3H3 |
Clé InChI |
KPNFGZVXORFWLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
